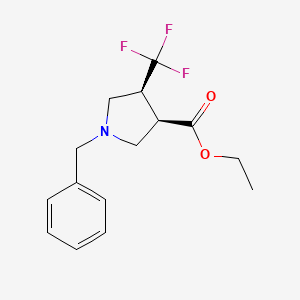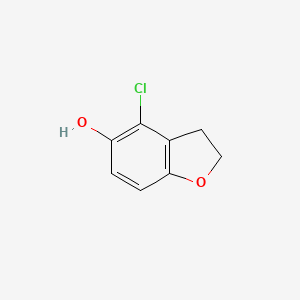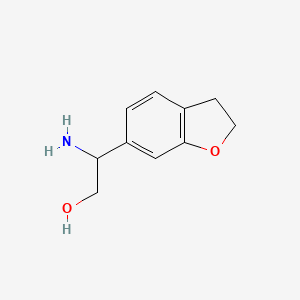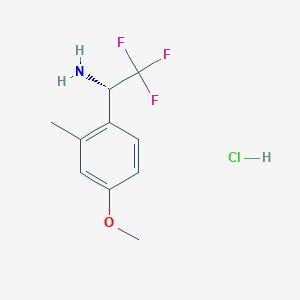![molecular formula C20H23N5O2 B13025229 1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025229.png)
1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a complex organic compound belonging to the pyrimido[5,4-e][1,2,4]triazine family This compound is characterized by its unique structure, which includes a cyclooctyl group, a methyl group, and a phenyl group attached to the pyrimido[5,4-e][1,2,4]triazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves the following steps:
Formation of Aldehyde Hydrazones: The initial step involves the preparation of aldehyde hydrazones from 6-(1-methylhydrazino)-3-phenyluracil.
Cyclization: The aldehyde hydrazones undergo nitrosative or nitrative cyclization to form the pyrimido[5,4-e][1,2,4]triazine core.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield demethylated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like DMF and acetic acid are commonly employed under heating conditions.
Major Products
Oxidation: Formation of oxides.
Reduction: Demethylated derivatives.
Substitution: Various substituted analogs depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:
Medicinal Chemistry: The compound exhibits antimicrobial activity against a variety of bacterial and fungal strains, making it a potential candidate for developing new antibiotics.
Materials Science:
Biological Research: The compound’s interactions with biological molecules can be studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with bacterial and fungal cell membranes, leading to disruption of cellular processes. The compound targets specific enzymes and pathways, inhibiting their function and resulting in antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-6-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione: A similar compound with a methyl group instead of a cyclooctyl group.
6-Phenyl Analogs of Toxoflavin: These compounds share a similar core structure but differ in their substituents.
Uniqueness
1-Cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is unique due to the presence of the cyclooctyl group, which imparts distinct chemical and biological properties. This structural variation can lead to differences in reactivity, stability, and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C20H23N5O2 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-cyclooctyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C20H23N5O2/c1-24-19(26)16-18(22-20(24)27)25(15-12-8-3-2-4-9-13-15)23-17(21-16)14-10-6-5-7-11-14/h5-7,10-11,15H,2-4,8-9,12-13H2,1H3 |
Clave InChI |
LGORXZIGZXHBAB-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=NC(=NN(C2=NC1=O)C3CCCCCCC3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate](/img/structure/B13025147.png)
![3-bromo-6-fluoro-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13025154.png)

![4-Oxo-4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B13025166.png)

![tert-Butyl2-hydroxy-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13025176.png)


![4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025182.png)
![(7R,8aR)-7-Fluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13025185.png)
![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)
![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
![(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)
